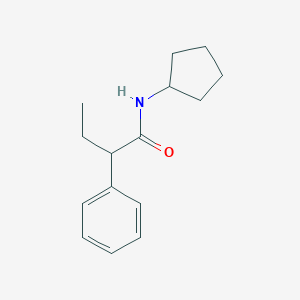
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide, also known as DMH-1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMP signaling is involved in various cellular processes, including embryonic development, tissue homeostasis, and disease progression. DMH-1 has been shown to selectively inhibit BMP signaling and has potential applications in various scientific research fields.
Mécanisme D'action
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide selectively inhibits BMP signaling by binding to the BMP type I receptor kinase domain and preventing the activation of downstream signaling pathways. This leads to the inhibition of BMP-induced gene expression and cellular responses.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and metastasis. In stem cells, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide promotes the differentiation of stem cells into specific cell types, such as osteoblasts and chondrocytes. In tissue engineering, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide enhances the formation of bone tissue by promoting the differentiation of mesenchymal stem cells into osteoblasts.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is its selectivity for BMP signaling, which allows for the specific inhibition of BMP-induced cellular responses. N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is also relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in scientific research. One potential application is in the development of novel cancer therapies that target BMP signaling. N-(1,5-dimethylhexyl)-4-morpholinecarboxamide could also be used in combination with other drugs to enhance their efficacy in cancer treatment. In stem cell research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide could be used to promote the differentiation of stem cells into specific cell types for tissue engineering applications. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in vivo.
Méthodes De Synthèse
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,5-dimethylhexan-1-ol with 4-morpholinecarboxylic acid and subsequent purification steps to obtain N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in high purity.
Applications De Recherche Scientifique
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used in various scientific research fields, including cancer research, stem cell research, and tissue engineering. In cancer research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and pancreatic cancer. In stem cell research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used to promote the differentiation of stem cells into specific cell types. In tissue engineering, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used to enhance the formation of bone tissue.
Propriétés
Nom du produit |
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide |
|---|---|
Formule moléculaire |
C13H26N2O2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
N-(6-methylheptan-2-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)5-4-6-12(3)14-13(16)15-7-9-17-10-8-15/h11-12H,4-10H2,1-3H3,(H,14,16) |
Clé InChI |
ALLWUWDKQBTPQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
SMILES canonique |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



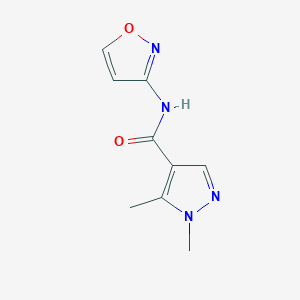
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)
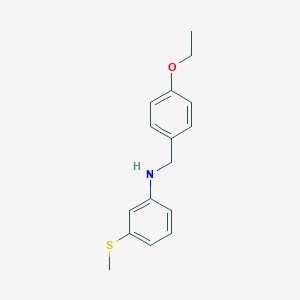

![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)
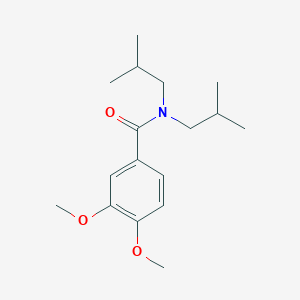
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
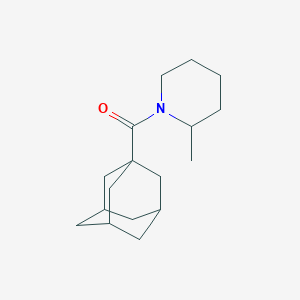
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)
